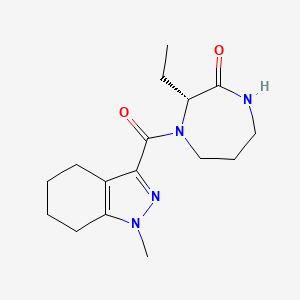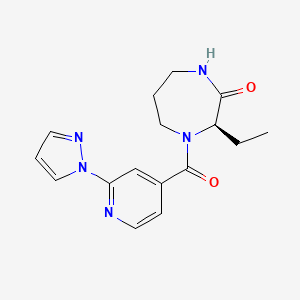![molecular formula C16H16N2O2 B7349286 (1S,2S)-N-[(5-hydroxypyridin-3-yl)methyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7349286.png)
(1S,2S)-N-[(5-hydroxypyridin-3-yl)methyl]-2-phenylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-N-[(5-hydroxypyridin-3-yl)methyl]-2-phenylcyclopropane-1-carboxamide, also known as HPC, is a cyclopropane-based compound that has gained attention in recent years due to its potential therapeutic applications.
作用機序
The mechanism of action of (1S,2S)-N-[(5-hydroxypyridin-3-yl)methyl]-2-phenylcyclopropane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. This compound has also been found to bind to the adenosine A2A receptor, which is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of certain oncogenes. In neurological disorders, this compound has been found to have neuroprotective effects, improve cognitive function, and reduce inflammation. In cardiovascular disease, this compound has been shown to have anti-inflammatory effects, improve vascular function, and reduce oxidative stress.
実験室実験の利点と制限
(1S,2S)-N-[(5-hydroxypyridin-3-yl)methyl]-2-phenylcyclopropane-1-carboxamide has several advantages for lab experiments, including its high purity and stability. However, this compound is a relatively new compound, and its effects on human health are not fully understood. Additionally, this compound is expensive to synthesize, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on (1S,2S)-N-[(5-hydroxypyridin-3-yl)methyl]-2-phenylcyclopropane-1-carboxamide. One area of interest is the development of this compound-based therapies for cancer treatment, neurological disorders, and cardiovascular disease. Another area of interest is the elucidation of the mechanism of action of this compound, which could lead to the development of more effective therapies. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
In conclusion, this compound is a promising compound with potential therapeutic applications in a variety of areas. Its synthesis method has been optimized to ensure high yields and purity, and its mechanism of action is not fully understood. This compound has been found to have a variety of biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several future directions for research on this compound, including the development of this compound-based therapies and the elucidation of its mechanism of action.
合成法
The synthesis of (1S,2S)-N-[(5-hydroxypyridin-3-yl)methyl]-2-phenylcyclopropane-1-carboxamide involves a multi-step process that includes the reaction of a cyclopropane derivative with an amine and a pyridine derivative. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of this compound has been optimized to ensure high yields and purity.
科学的研究の応用
(1S,2S)-N-[(5-hydroxypyridin-3-yl)methyl]-2-phenylcyclopropane-1-carboxamide has been found to have potential therapeutic applications in a variety of areas, including cancer treatment, neurological disorders, and cardiovascular disease. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, this compound has been found to have neuroprotective effects and improve cognitive function. In cardiovascular disease, this compound has been shown to have anti-inflammatory effects and improve vascular function.
特性
IUPAC Name |
(1S,2S)-N-[(5-hydroxypyridin-3-yl)methyl]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-13-6-11(8-17-10-13)9-18-16(20)15-7-14(15)12-4-2-1-3-5-12/h1-6,8,10,14-15,19H,7,9H2,(H,18,20)/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDDPINCRLDEDN-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NCC2=CC(=CN=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)NCC2=CC(=CN=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R)-N-[2-(2,6-difluoro-4-hydroxyphenyl)ethyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7349207.png)
![(1R,2S)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7349212.png)
![(1R,3R)-N-[(5-hydroxypyridin-3-yl)methyl]-2,2-dimethyl-3-phenylcyclopropane-1-carboxamide](/img/structure/B7349217.png)
![(2R,3R)-N-[(5-hydroxypyridin-3-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7349224.png)
![(3S,4S)-N-[(5-hydroxypyridin-3-yl)methyl]-4-phenyloxane-3-carboxamide](/img/structure/B7349242.png)
![(3S,4S)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-phenyloxane-3-carboxamide](/img/structure/B7349249.png)
![(2R,3R)-2-(2-ethylpyrazol-3-yl)-N-[(5-hydroxypyridin-3-yl)methyl]oxolane-3-carboxamide](/img/structure/B7349257.png)
![(2R,3R)-N-[(5-hydroxypyridin-3-yl)methyl]-2-(1-methylpyrazol-4-yl)oxane-3-carboxamide](/img/structure/B7349268.png)
![(1R,2R)-N-[(5-hydroxypyridin-3-yl)methyl]-2-(3-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B7349278.png)
![(3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one](/img/structure/B7349293.png)
![(3R)-3-ethyl-4-[(2S,5R)-5-(pyrrolidine-1-carbonyl)oxolane-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7349303.png)

![3-[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7349323.png)
